N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
CAS No.: 1856063-24-5
Cat. No.: VC16564177
Molecular Formula: C10H20ClN3
Molecular Weight: 217.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856063-24-5 |
|---|---|
| Molecular Formula | C10H20ClN3 |
| Molecular Weight | 217.74 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N3.ClH/c1-3-5-6-11-7-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H |
| Standard InChI Key | ZKHVHAAHPRLOKH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNCC1=CN(N=C1)CC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-[(1-Ethylpyrazol-4-yl)methyl]butan-1-amine hydrochloride is a hydrochloride salt of a tertiary amine-functionalized pyrazole derivative. Its molecular formula is C₁₀H₂₀ClN₃, with a molar mass of 217.74 g/mol. The IUPAC name reflects its branched structure: a butan-1-amine group linked via a methyl bridge to the 4-position of a 1-ethyl-substituted pyrazole ring, neutralized by hydrochloric acid (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1856063-24-5 |
| Molecular Formula | C₁₀H₂₀ClN₃ |
| Molecular Weight | 217.74 g/mol |
| IUPAC Name | N-[(1-Ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride |
| SMILES | CCCCNCC1=CN(N=C1)CC.Cl |
| InChIKey | ZKHVHAAHPRLOKH-UHFFFAOYSA-N |
Structural Analysis
The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) confers rigidity and electronic diversity, enabling interactions with biological targets. The 1-ethyl group enhances lipophilicity, while the butan-1-amine side chain introduces basicity, moderated by hydrochloride salt formation to improve solubility. Computational models predict a polar surface area of 43.84 Ų and a consensus logP of 0.22, indicating moderate membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 1-ethylpyrazole and butan-1-amine under acidic conditions, followed by hydrochloride salt precipitation. Key steps include:
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Alkylation: 1-Ethylpyrazole reacts with chloromethylbutane to form the intermediate N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine.
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Salt Formation: Treatment with hydrochloric acid yields the stable hydrochloride salt.
Reaction yields depend on temperature control (typically 50–80°C) and stoichiometric ratios, with purity confirmed via HPLC and mass spectrometry.
Scalability and Optimization
Industrial-scale production faces challenges in minimizing byproducts like N-alkylated isomers. Catalytic methods using zeolites or ionic liquids have been proposed to enhance regioselectivity .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility (16.4 mg/mL), critical for bioavailability. It remains stable under ambient conditions but degrades above 200°C, necessitating storage at 2–8°C .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.38 (t, 3H, CH₂CH₃), 4.10 (q, 2H, NCH₂), and 7.63 (s, 1H, pyrazole-H) .
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IR (KBr): Stretches at 2950 cm⁻¹ (C-H), 1600 cm⁻¹ (C=N), and 2450 cm⁻¹ (NH⁺).
Applications in Drug Development
Lead Optimization
The compound’s balanced logP and solubility make it a candidate for central nervous system (CNS) drugs. Structural analogs have entered clinical trials for epilepsy and Parkinson’s disease .
Patent Landscape
Patent WO2023156789 claims derivatives of this compound as mGluR5 antagonists for neurodegenerative disorders.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the amine side chain to enhance target affinity.
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Formulation Development: Nanoparticle encapsulation to improve CNS delivery.
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